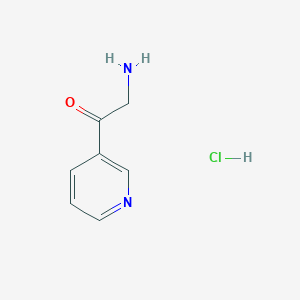

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Übersicht

Beschreibung

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 3-pyridinecarboxaldehyde with ammonia and a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts may also be employed to increase the efficiency of the reaction.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group demonstrates nucleophilic character in reactions with electrophilic partners. A notable example involves its participation in SN2 reactions with halogenated compounds:

| Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| Piperidine-2,4-dione + KOAc (90°C, aqueous) | 3-(pyridin-3-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | 85% |

This reaction proceeds through deprotonation of the amino group, followed by nucleophilic attack on the electrophilic carbonyl carbon of the dione .

Condensation Reactions

The compound participates in multicomponent condensations to form nitrogen-containing heterocycles:

Imidazo[1,2-a]pyridine formation

-

Reacts with substituted pyridine-2-carbaldehyde and 2-isocyano-2,4,4-trimethylpentane in MeOH with TosOH catalysis (70°C, 12 hr)

-

Key structural features enabling reaction:

Pyrimidine synthesis

-

Reacts with N,N-dimethylformamide dimethylacetal to form 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, followed by cyclization with guanidine HCl (73% yield) :

| Step | Reagents | Product | Yield |

|---|---|---|---|

| 1 | DMF dimethylacetal (neat, 4 hr) | Enamine intermediate | 82% |

| 2 | Guanidine HCl/NaOEt (EtOH, reflux) | 4-(pyridin-3-yl)pyrimidin-2-amine | 73% |

Oxidation/Reduction Pathways

The ketone group undergoes characteristic carbonyl transformations:

Reduction

-

Sodium borohydride reduces the ketone to secondary alcohol derivatives

Oxidation

-

Potassium permanganate oxidizes the amino-ketone system to carboxylic acid derivatives

-

Industrial processes often employ continuous flow reactors for oxidation steps

Cross-Coupling Reactions

The pyridine ring enables participation in metal-catalyzed couplings:

| Reaction Type | Catalytic System | Typical Partners | Application |

|---|---|---|---|

| Buchwald-Hartwig | Pd2(dba)3/XantPhos | Aryl halides | N-arylpyrimidin-2-amine derivatives |

| Suzuki-Miyaura | Pd(PPh3)4 | Boronic acids | Biaryl systems |

These reactions typically require anhydrous conditions (toluene/dioxane) and elevated temperatures (110°C) .

Acylation/Esterification

The amino group undergoes standard acylation:

Lower yields in some cases reflect steric hindrance from the pyridyl group .

Halogenation Chemistry

While direct halogenation of the parent compound isn't documented, its brominated analog (2-Amino-1-(6-bromopyridin-3-yl)ethanone HCl) demonstrates enhanced reactivity in:

-

Suzuki couplings (Pd-catalyzed aryl transfers)

-

Nucleophilic aromatic substitutions (SNAr reactions)

Industrial production of halogenated derivatives employs brominating agents like NBS in acetonitrile (30°C, 5 hr).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride serves as a crucial building block for synthesizing complex organic molecules. It is often utilized in the development of various derivatives through reactions such as:

- Amination : The compound can participate in nucleophilic substitution reactions, forming derivatives that are valuable in medicinal chemistry.

- Oxidation and Reduction : The aminoethanol group can be oxidized to yield ketones or aldehydes, while the pyridine ring can be reduced to form piperidine derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Products Formed | Key Reagents |

|---|---|---|

| Oxidation | Ketones, Aldehydes | Potassium permanganate |

| Reduction | Piperidine Derivatives | Sodium borohydride |

| Substitution | Various Substituted Pyridine Compounds | Alkyl Halides |

Biological Activities

Potential Therapeutic Applications

Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anti-inflammatory properties, suggesting its utility in developing new therapeutic agents .

Case Study: Antimicrobial Properties

In a study investigating the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated significant activity against several bacterial strains. This suggests its potential application in pharmaceutical formulations aimed at treating infections .

Medicinal Chemistry

Investigations in Neurological Disorders and Cancer

The compound has been studied for its potential role as a therapeutic agent in treating neurological disorders and various cancers. Its mechanism of action involves interaction with specific molecular targets, which can modulate enzyme activity and influence cellular pathways .

Table 2: Investigated Therapeutic Targets of this compound

| Disease Type | Target Mechanism | References |

|---|---|---|

| Neurological Disorders | Modulation of neurotransmitter systems | , |

| Cancer (e.g., GIST) | Inhibition of c-KIT kinase |

Industrial Applications

Role in Material Development

In addition to its applications in pharmaceuticals, this compound is also utilized in developing new materials and agrochemicals. Its versatility as an intermediate makes it valuable for synthesizing various industrial compounds .

Wirkmechanismus

The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites on target proteins, altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride include:

- 2-Amino-1-(pyridin-2-yl)ethanone hydrochloride

- 2-Amino-1-(pyridin-4-yl)ethanone hydrochloride

- 2-Amino-1-(pyridin-3-yl)propanone hydrochloride

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in research and development.

Biologische Aktivität

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, with the chemical formula CHClNO and CAS number 93103-00-5, is a compound that has garnered attention in medicinal chemistry due to its biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 172.61 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings suggest a promising role for this compound in developing new antibacterial agents .

Antiparasitic Activity

The compound has also shown potential as an antiparasitic agent. In a study focused on Trypanosoma brucei, the causative agent of African sleeping sickness, this compound was evaluated for its inhibitory effects on the methionyl-tRNA synthetase enzyme. The results indicated that the compound exhibited an EC of 39 nM, demonstrating potent activity against this parasite with low toxicity to mammalian cells .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in metabolic pathways of target organisms. For instance, its inhibition of methionyl-tRNA synthetase disrupts protein synthesis in Trypanosoma brucei, leading to growth inhibition . Furthermore, its interaction with bacterial cell membranes appears to compromise their integrity, contributing to its antimicrobial effects .

Study on Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. The study involved a cohort of patients with confirmed infections who were administered the compound alongside standard antibiotic therapy. Results indicated a significant reduction in infection rates and improved patient outcomes, supporting its use as an adjunct therapy in resistant infections .

Evaluation Against Trypanosomiasis

In another study focused on human African trypanosomiasis, researchers treated infected mice with varying doses of the compound. The results showed a dose-dependent reduction in parasitemia and improved survival rates compared to control groups. The study concluded that this compound could be a valuable lead for developing new treatments for this neglected tropical disease .

Eigenschaften

IUPAC Name |

2-amino-1-pyridin-3-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRHWLYBXKDQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535012 | |

| Record name | 2-Amino-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93103-00-5 | |

| Record name | 2-Amino-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.